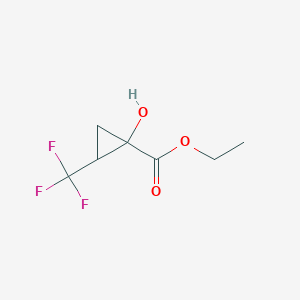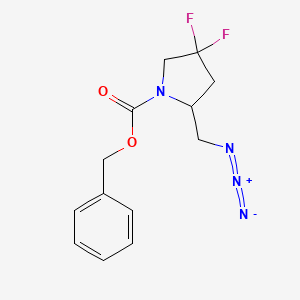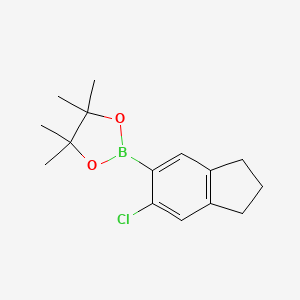
3-Fluoropiperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoropiperidin-4-amine is a fluorinated derivative of piperidine, a six-membered heterocyclic amine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoropiperidin-4-amine typically involves the fluorination of piperidine derivatives. One common method is the enantioselective fluorination of piperidinols using cinchona alkaloid-derived catalysts . The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a base like sodium carbonate in a solvent such as tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods depends on the availability of starting materials and the efficiency of the fluorination process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoropiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of different substituents at the fluorinated position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like ethanol or THF.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while reduction can produce fluorinated amines.
Applications De Recherche Scientifique
3-Fluoropiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of materials with unique properties due to the presence of fluorine.
Mécanisme D'action
The mechanism of action of 3-Fluoropiperidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity by altering its electronic properties and steric interactions. This can lead to enhanced biological activity and improved pharmacokinetic profiles .
Comparaison Avec Des Composés Similaires
3-Fluoropiperidin-4-ol: A closely related compound with a hydroxyl group instead of an amine.
4-Fluoropiperidine: Another fluorinated piperidine derivative with different substitution patterns.
Uniqueness: 3-Fluoropiperidin-4-amine is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties. The presence of the fluorine atom can enhance metabolic stability and modify critical properties such as pKa, making it a valuable compound in drug design .
Propriétés
Formule moléculaire |
C5H11FN2 |
|---|---|
Poids moléculaire |
118.15 g/mol |
Nom IUPAC |
3-fluoropiperidin-4-amine |
InChI |
InChI=1S/C5H11FN2/c6-4-3-8-2-1-5(4)7/h4-5,8H,1-3,7H2 |
Clé InChI |
DEVLCRJHRJHMCX-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC(C1N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate](/img/structure/B13491351.png)



imino-lambda6-sulfanone](/img/structure/B13491372.png)


![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid](/img/structure/B13491395.png)
![2-[(3-Chloropyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B13491400.png)



![N-[2-(1H-indol-3-yl)ethyl]hydroxylamine hydrochloride](/img/structure/B13491422.png)
